M-Terphenyl-D14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

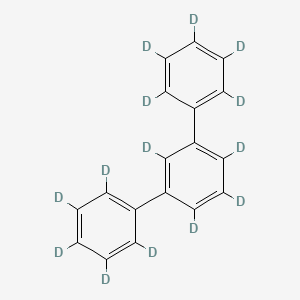

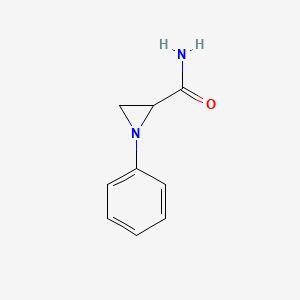

Molecular Structure Analysis

M-Terphenyl-D14 has a non-standard isotope . The structure of M-Terphenyl-D14 is composed of a central benzene ring substituted with two phenyl groups . The molecule has a polar surface area of 0 Ų and a polarizability of 29.9±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis

M-Terphenyl-D14 has a density of 1.0±0.1 g/cm³ and a boiling point of 365.0±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.4 mmHg at 25°C, and the enthalpy of vaporization is 58.7±0.8 kJ/mol . The flash point is 175.7±13.7 °C . The molar refractivity is 75.4±0.3 cm³ .Scientific Research Applications

Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)

M-Terphenyl-D14 is used as a surrogate standard in the analysis of low-level Polycyclic Aromatic Hydrocarbons (PAHs) in rubber and plastic articles . This application demonstrates a GC/MS method for the determination of 20 PAHs including 16 EPA-regulated priority PAHs and four commonly monitored PAHs . The resulting good linearity and sample recovery demonstrate the high selectivity of the described method for trace-level detection and confirmation of the targeted PAHs in complex sample matrices .

Identification of Environmental Contaminants

M-Terphenyl-D14 is used in the identification of environmental contaminants . The application of gas chromatographic retention properties to the identification of environmental contaminants is a significant area of research .

Biological Activity of Natural p-Terphenyls

Natural p-Terphenyls, which include M-Terphenyl-D14, have been reported to have cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . These compounds are mainly produced by fungi and a small number of Actinomycetes .

Structural Diversity of Natural p-Terphenyls

The structural diversity of natural p-Terphenyls is another area of research where M-Terphenyl-D14 is relevant . The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .

Biogenetic Origins of p-Terphenyls

The biogenetic origins of p-Terphenyls, including M-Terphenyl-D14, is a topic of interest in scientific research . This research can inspire the discovery of polyphenyl containing bioactive structures .

Chemical Properties of M-Terphenyl-D14

The study of the chemical properties of M-Terphenyl-D14 is also an important area of research . Understanding these properties can provide insights into its potential applications in various fields .

Safety And Hazards

properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTKZCDBKVTVBY-WZAAGXFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

M-Terphenyl-D14 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)

![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)